Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a chemical compound with the molecular formula C13H18N2O3S2 . It has an average mass of 314.424 Da and a monoisotopic mass of 314.075897 Da .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as the compound , has been a topic of interest in organic chemistry due to their various chemical and biological applications . Several methods have been developed for the synthesis of these compounds, including reactions from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is fused with a thieno ring, forming a thieno[3,2-d]pyrimidin-2-yl group . This group is attached to an ethyl acetate moiety through a sulfur atom .Physical and Chemical Properties Analysis
The compound has a molecular weight of 389.5 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 4 . The topological polar surface area is 112 Ų . The compound has a heavy atom count of 26 .Scientific Research Applications
Synthesis of Polyfunctional Fused Heterocyclic Compounds
Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate plays a crucial role in the synthesis of polyfunctional fused heterocyclic compounds, which are of significant interest due to their diverse pharmacological activities. This compound has been utilized in reactions with indene‐1,3‐diones, leading to the formation of various heterocyclic compounds, indicating its versatility in organic synthesis and potential in drug discovery (Hassaneen et al., 2003).
Antimicrobial Activity
Another research application of this compound is in the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, which have shown promising antimicrobial activities. This study highlights the potential of using this compound as a starting material for developing antimicrobial agents, contributing to the ongoing search for new antibiotics to combat resistant strains of bacteria (Hossan et al., 2012).
Synthesis of Heterocyclic Compounds via Ultrasound-Assisted Synthesis
The compound has also been used in an efficient ultrasonic-assisted synthesis method for preparing ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. This method emphasizes the role of this compound in facilitating rapid and efficient synthesis of complex heterocyclic structures, which can be pivotal in drug development and other areas of chemical research (Darehkordi & Ghazi, 2015).
Future Directions
The future directions for research on this compound could involve exploring its potential applications, particularly in the field of medicinal chemistry given the biological activities exhibited by pyrimidine derivatives . Further studies could also focus on developing more efficient synthesis methods for this compound and other pyrimidine derivatives .
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Structural modification of some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate via methylation at the n 3 atom promotes anomalous cyclization to give [1,2,4]triazolo [1,5- a ]pyrimidine derivatives .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-4-17-9(15)6-18-12-13-8-5-7(2)19-10(8)11(16)14(12)3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXBRHATKUWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C)SC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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